N-(4-ethoxyphenyl)-3-nitrobenzamide
Description
N-(4-Ethoxyphenyl)-3-nitrobenzamide (CAS: 326884-59-7) is a benzamide derivative with the molecular formula C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol. It features a 3-nitrobenzoyl group attached to a 4-ethoxyphenylamine moiety. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring confers electron-donating properties, while the nitro group (–NO₂) at the meta position of the benzamide is electron-withdrawing, creating a polarized molecular structure. This compound is commercially available with a purity of 95% and is primarily utilized in research settings for exploring structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-8-6-12(7-9-14)16-15(18)11-4-3-5-13(10-11)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFHULEMXNOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-nitrobenzamide typically involves the nitration of 4-ethoxyaniline followed by the acylation of the resulting nitroaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring. The acylation step involves reacting the nitroaniline with benzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: N-(4-ethoxyphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethoxyaniline and 3-nitrobenzoic acid.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The ethoxy group and benzamide moiety contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical parameters of N-(4-ethoxyphenyl)-3-nitrobenzamide and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 326884-59-7 | C₁₅H₁₄N₂O₄ | 4-ethoxyphenyl, 3-nitro | 286.28 | Ethoxy (electron-donating), meta-nitro |
| 4-Nitro-N-(3-nitrophenyl)benzamide | Not available | C₁₃H₉N₃O₄ | 3-nitrophenyl, 4-nitro | 283.23 | Dual nitro groups (para and meta positions) |
| N-(3-chlorophenethyl)-4-nitrobenzamide | Not available | C₁₅H₁₃ClN₂O₃ | 3-chlorophenethyl, 4-nitro | 304.73 | Chlorophenethyl chain, para-nitro |
| N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | Not available | C₁₈H₁₅N₃O₃S | Thiazole ring, 4-ethylphenyl | 353.40 | Heterocyclic thiazole, ethylphenyl |
Physicochemical Properties
Polarity and Solubility :
- The ethoxy group in this compound enhances lipophilicity compared to analogs with nitro-substituted aryl groups (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide), which exhibit higher polarity due to dual nitro groups .
- The thiazole-containing analog () shows reduced water solubility due to its bulky heterocyclic structure .
Thermal Stability :
Key Research Findings
Substituent Effects on Bioactivity :
- Ethoxy and chloro substituents enhance membrane permeability compared to nitro groups, as seen in cellular uptake studies of phenethyl derivatives .
- Thiazole-containing analogs exhibit improved kinase inhibition due to π-stacking interactions with ATP-binding pockets, though this is offset by lower solubility .
Synthetic Challenges :
- Steric hindrance from the ethoxyphenyl group in this compound complicates coupling reactions, requiring optimized stoichiometry (1.2:1 amine:acyl chloride ratio) .
Biological Activity
N-(4-Ethoxyphenyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound is characterized by its nitro and ethoxy substituents, which influence its reactivity and biological interactions. The molecular structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its anti-cancer properties, neuroprotective effects, and enzyme inhibition capabilities.
1. Anti-Cancer Activity
Research has demonstrated that this compound exhibits significant anti-cancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Concentration (μM) | Proliferation Inhibition (%) |
|---|---|---|
| A2780 | 1 | 70 |
| A2780cis | 0.5 | 85 |
| HeLa | 1 | 60 |
Data sourced from comparative studies on similar compounds .
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Studies indicate that it may reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotection in BV-2 Microglial Cells
In a study involving BV-2 microglial cells, this compound was found to significantly reduce the levels of reactive oxygen species (ROS) at concentrations as low as 0.01 μM, indicating its potential as a neuroprotective agent.
3. Enzyme Inhibition
The compound's ability to inhibit certain enzymes has been investigated, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research.
Table 2: Enzyme Inhibition Data
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | 35 | AChE |
| Reference Compound (Tacrine) | 50 | AChE |
Data indicates that this compound exhibits comparable inhibitory activity against AChE .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that the nitro group may play a crucial role in modulating redox states within cells, leading to altered signaling pathways related to cell survival and proliferation.
Q & A
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves a multi-step acylation reaction. A common approach is the coupling of 3-nitrobenzoyl chloride with 4-ethoxyaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine). For optimization, reaction parameters such as stoichiometry (1.2–1.5 equivalents of acyl chloride), temperature (0–25°C), and reaction time (4–12 hours) should be systematically varied. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve ≥95% purity .
Q. How should researchers characterize this compound using spectroscopic methods?
Characterization should include:
- 1H and 13C NMR : Peaks for the ethoxy group (δ ~1.3–1.4 ppm for CH3, δ ~4.0–4.1 ppm for OCH2), nitro group (meta-substituted aromatic protons at δ ~8.2–8.5 ppm), and amide protons (δ ~7.5–8.0 ppm). Compare with literature data for analogous benzamides .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]+ at m/z 287.1 (C15H14N2O4).
- IR spectroscopy : Stretching bands for amide C=O (~1650–1680 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹).
Advanced Research Questions
Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?
X-ray crystallography using programs like SHELXL (for refinement) and Mercury (for visualization) is essential. Key parameters include:
- Hydrogen bonding : Analyze interactions between the amide group and nitro/ethoxy substituents to confirm molecular packing.
- Torsion angles : Assess planarity of the benzamide moiety; deviations >10° may indicate steric strain.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer or similar tools .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
Q. What computational methods are suitable for studying the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like factor Xa (targeted in thrombin inhibition studies).
- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions using Gaussian09 at the B3LYP/6-31G(d) level.
- Hirshfeld surface analysis : Correlate crystallographic data with computed interaction profiles .
Q. How can structural modifications enhance solubility or target affinity?
Q. What experimental protocols ensure stability during long-term storage?
Q. How can researchers interpret ambiguous NMR signals in derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H–1H and 1H–13C couplings.
- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
